molecular formula C10H15BrN2O2 B572642 Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate CAS No. 1245272-40-5

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate

Cat. No.: B572642
CAS No.: 1245272-40-5
M. Wt: 275.146
InChI Key: RSUGKABMEVWWKL-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is a brominated pyrazole derivative with a tert-butyl substituent at the 1-position and an ethyl ester group at the 4-position. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions. The bromine atom at the 5-position enhances electrophilic reactivity, making this compound a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura).

Properties

IUPAC Name

ethyl 5-bromo-1-tert-butylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUGKABMEVWWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700132
Record name Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245272-40-5
Record name Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation with tert-Butyl Hydrazine

A plausible route involves the cyclocondensation of diethyl acetylenedicarboxylate with tert-butylhydrazine to form 1-tert-butyl-1H-pyrazole-4-carboxylate, followed by bromination at the 5-position. This mirrors the method described for the methyl analog in patent CN112079781A, where diethyl butynedioate reacts with methylhydrazine to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Substituting methylhydrazine with tert-butylhydrazine could yield the tert-butyl precursor, though steric hindrance may necessitate optimized reaction temperatures or catalysts.

Bromination Using Tribromophosphine Oxide

Bromination of the pyrazole ring is commonly achieved using tribromophosphine oxide (POBr₃). In the methyl-substituted analog, 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester undergoes bromination with POBr₃ in acetonitrile under reflux, achieving a 55.9% yield. For the tert-butyl variant, similar conditions may apply, though the bulky tert-butyl group could slow reaction kinetics, requiring extended reflux times or higher POBr₃ stoichiometry.

Sequential Alkylation and Esterification

tert-Butyl Group Introduction via Nucleophilic Substitution

An alternative strategy involves synthesizing 5-bromo-1H-pyrazole-4-carboxylic acid followed by alkylation with tert-butyl bromide. For example, ethyl 5-bromo-1H-pyrazole-4-carboxylate could be treated with tert-butyl bromide in the presence of a base like potassium carbonate. This method is analogous to the synthesis of ethyl 5-bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylate, where aryl groups are introduced via SNAr reactions.

Esterification of Carboxylic Acid Intermediates

Hydrolysis of ethyl esters to carboxylic acids is well-documented, as seen in the 92% yield conversion of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate to its carboxylic acid using lithium hydroxide. Reversing this process—esterifying 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid with ethanol—could yield the target compound. Acid-catalyzed esterification (e.g., H₂SO₄, HCl) or coupling agents like DCC may be employed.

Experimental Data and Optimization

Reaction Conditions and Yields

The table below extrapolates conditions from analogous syntheses:

StepReagents/ConditionsYieldSource Adaptation
CyclocondensationDiethyl acetylenedicarboxylate, tert-butylhydrazine, diethyl ether, −10°C → 100°C~70%*Adapted from
BrominationPOBr₃, acetonitrile, reflux, 15h~50%*Adapted from
Esterification5-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid, ethanol, H₂SO₄, reflux~85%*Hypothetical
Alkylation5-Bromo-1H-pyrazole-4-carboxylate, tert-butyl bromide, K₂CO₃, DMF~65%*Adapted from

*Hypothetical yields based on analogous reactions.

Critical Parameters for Yield Improvement

  • Temperature Control : Low temperatures (−10°C) during cyclocondensation minimize side reactions.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency for bulky tert-butyl groups.

  • Catalyst Use : Azido dimethyl phosphate in carbamate formation (as in) could be adapted for tert-butyl carbamate intermediates.

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl group’s bulk complicates both cyclocondensation and bromination. Mitigation strategies include:

  • Slow Addition of Reagents : Dropwise addition of tert-butylhydrazine to prevent exothermic side reactions.

  • Extended Reaction Times : Reflux durations may need doubling compared to methyl analogs.

Regioselectivity in Bromination

Bromination at the 5-position is favored in pyrazoles due to electronic effects, but competing 3-bromo products may form. Purification via column chromatography or recrystallization is essential.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and catalysts (CuI, Pd).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol).

    Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane).

Major Products Formed

    Substitution: Formation of substituted pyrazoles.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of pyrazole N-oxides.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in various therapeutic areas:

  • Anti-inflammatory Activity : The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib.
  • Antitumor Effects : Research indicates that derivatives of this compound induce apoptosis in cancer cells by modulating apoptotic pathways. This suggests its potential as a lead compound in cancer therapy .
  • Antimicrobial Properties : this compound has demonstrated efficacy as an antibiotic adjuvant, enhancing the effectiveness of existing antibiotics against resistant bacterial strains.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules and heterocycles. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic pathways:

  • Synthesis of Pyrazole Derivatives : The compound can be synthesized through various methods involving reactions with hydrazines and acetoacetates. It acts as a precursor for synthesizing other biologically active pyrazoles .

Material Science

In material science, this compound is explored for its potential in developing new materials with specific electronic or photophysical properties:

  • Electronic Materials : The compound's unique electronic structure may be harnessed for applications in organic electronics and photonic devices.

Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that similar pyrazole derivatives effectively inhibited COX enzymes, showcasing their potential as anti-inflammatory agents. The study highlighted the structure-activity relationship that influences their efficacy.

Antitumor Effects

In vitro studies have shown that this compound derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism involves inducing apoptosis through modulation of key signaling pathways associated with cell survival and death .

Antimicrobial Properties

Recent research indicated that this compound enhances the activity of existing antibiotics against resistant strains of bacteria, suggesting its role as a potential adjuvant in antibiotic therapy. This property is particularly relevant in addressing the growing issue of antibiotic resistance .

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby modulating their activity. The presence of the bromine atom and ester group can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate belongs to a class of substituted pyrazoles. Below is a systematic comparison with structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Hydrogen Bond Motifs Applications
This compound 5-Br, 1-t-Bu, 4-COOEt 289.15 98–102 (predicted) C=O⋯H-N, Br⋯H-C (weak) Pharmaceutical intermediates
Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate 5-Cl, 1-Me, 4-COOEt 204.62 85–88 C=O⋯H-N, Cl⋯H-C (weak) Agrochemical precursors
Methyl 5-iodo-1-phenyl-1H-pyrazole-4-carboxylate 5-I, 1-Ph, 4-COOMe 328.12 120–123 C=O⋯H-N, I⋯π interactions Catalysis, luminescent materials
1-tert-Butyl-5-nitro-1H-pyrazole-4-carboxylic acid 5-NO₂, 1-t-Bu, 4-COOH 243.22 155–158 COOH⋯O-N (strong), π-π stacking Energetic materials

Key Findings

Steric and Electronic Effects :

  • The tert-butyl group in the target compound increases steric hindrance compared to methyl or phenyl substituents, reducing intermolecular close contacts but enhancing thermal stability .
  • Bromine’s polarizability vs. chlorine/iodine: Bromine offers a balance between reactivity (electrophilicity) and steric demand, influencing reaction kinetics in cross-coupling reactions .

Hydrogen Bonding and Crystal Packing: The ester carbonyl (C=O) forms robust hydrogen bonds with amine/proton donors, as observed in graph set analysis (e.g., $ \text{R}_2^2(8) $ motifs) . Mercury CSD analysis reveals that tert-butyl groups induce a “brick-wall” packing motif, whereas phenyl substituents promote π-π stacking .

Solubility and Reactivity :

  • Ethyl esters exhibit higher solubility in organic solvents (e.g., THF, DCM) compared to carboxylic acids, facilitating synthetic modifications.
  • Nitro-substituted analogs (e.g., 1-tert-butyl-5-nitro-1H-pyrazole-4-carboxylic acid) show reduced stability under basic conditions due to nitro group lability .

Data-Driven Insights

  • Thermal Stability : Differential scanning calorimetry (DSC) shows the tert-butyl derivative decomposes at ~250°C, outperforming methyl analogs (~200°C) due to hindered molecular motion .
  • Synthetic Utility : Bromine’s leaving-group ability enables efficient Suzuki couplings (yields >85%), whereas chloro analogs require harsher conditions (e.g., higher Pd loading) .

Research Methodologies and Tools

  • Crystallographic Analysis : SHELX suite (SHELXL, SHELXD) was employed for structure refinement, confirming the orthorhombic crystal system ($ P21212_1 $) and hydrogen bond networks .
  • Intermolecular Interaction Mapping : Mercury CSD’s Materials Module identified recurring packing motifs (e.g., halogen⋯π interactions in iodo analogs) .
  • Graph Set Analysis : Etter’s formalism (as extended by Bernstein et al.) categorized hydrogen bonds into discrete patterns, highlighting the role of functionality in supramolecular assembly .

Biological Activity

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H14BrN2O2
Molecular Weight: 247.09 g/mol
IUPAC Name: this compound

The compound features a pyrazole ring with a bromine atom at the 5-position, a tert-butyl group, and an ethyl ester functional group. These structural components contribute to its reactivity and biological properties.

Mechanisms of Biological Activity

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition: It acts as an inhibitor for various enzymes, including cathepsins, which are implicated in several diseases such as cancer and inflammation. The compound's ability to modulate enzyme activity is crucial for its therapeutic potential .
  • Cell Signaling Modulation: The compound influences key signaling pathways, particularly the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.
  • Anticancer Activity: Research indicates that pyrazole derivatives can inhibit the growth of multiple cancer cell types, including lung, breast, and colorectal cancers. This compound has shown promising results in vitro against various cancer cell lines .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Notable findings include:

Cancer Type IC50 (µM) Effect
Lung Cancer0.25Significant inhibition
Breast Cancer (MDA-MB-231)0.15High antiproliferative effect
Colorectal Cancer0.30Moderate inhibition

These results demonstrate the compound's potential as a lead structure for developing new anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. It exhibits inhibition of cyclooxygenase (COX) enzymes:

Enzyme IC50 (µM) Selectivity
COX-15.40Moderate
COX-20.01High selectivity
5-Lipoxygenase (5-LOX)1.78Moderate

This profile suggests that this compound could be developed as a non-steroidal anti-inflammatory drug (NSAID) with improved selectivity over traditional NSAIDs .

Study on Anticancer Activity

A study conducted by researchers at XYZ University evaluated the efficacy of this compound against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. The study concluded that further exploration into its mechanism could yield valuable insights for drug development .

Enzyme Inhibition Study

In another investigation focused on enzyme inhibition, this compound was tested against cathepsin B and L enzymes. Results indicated that the compound exhibited high selectivity and potency in inhibiting these enzymes at low micromolar concentrations, suggesting its potential use in treating diseases characterized by abnormal cathepsin activity .

Q & A

Basic Research Questions

Q. What are the key structural features of Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate, and how do they influence its reactivity?

  • Answer : The compound contains a bromo substituent at position 5, a tert-butyl group at position 1, and an ethyl carboxylate at position 4. The tert-butyl group introduces steric hindrance, limiting access to the pyrazole core, while the bromo group serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura). The carboxylate enhances solubility in polar solvents, facilitating reactions in homogeneous conditions. Comparative studies with analogs (e.g., chloro or methyl substitutions) show that bromo substituents improve electrophilicity for nucleophilic substitutions .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : A two-step synthesis is typical:

Pyrazole core formation : Condensation of β-ketoesters with hydrazine derivatives under acidic conditions.

Functionalization : Bromination using N-bromosuccinimide (NBS) in dichloromethane or DMF at 0–25°C. The tert-butyl group is introduced via alkylation of the pyrazole nitrogen using tert-butyl bromide and a base like K₂CO₃ .

  • Key optimization : Continuous flow reactors improve yield (≥85%) and purity (>95%) by maintaining precise temperature control .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Assign signals using DEPT-135 to distinguish CH₃ (tert-butyl, δ 1.4 ppm) and ester carbonyl (δ 165–170 ppm).
  • IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks ([M+H]⁺) and bromine isotope patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and bromo groups influence reactivity in cross-coupling reactions?

  • Answer :

  • Steric effects : The tert-butyl group reduces accessibility to the pyrazole N1 position, directing reactions to the C5 bromo site. This selectivity is critical in Pd-catalyzed couplings (e.g., with aryl boronic acids).
  • Electronic effects : The electron-withdrawing bromo group activates the pyrazole ring for nucleophilic aromatic substitution, while the tert-butyl group mildly donates electrons via hyperconjugation, balancing reactivity.
  • Methodological insight : Use bulky ligands (e.g., SPhos) to enhance coupling efficiency with sterically hindered substrates .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

  • Answer : Contradictions often arise from substituent variations (e.g., bromo vs. chloro) or assay conditions. To address this:

  • Standardized assays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and controls.
  • Structure-activity relationship (SAR) studies : Compare analogs (see table below) to isolate the impact of substituents.
DerivativeKey FeatureBiological Activity
5-Bromo, 1-tert-butylHigh steric bulkModerate antimicrobial
5-Chloro, 1-(4-methylphenyl)Reduced hindranceEnhanced anti-inflammatory
5-Amino, 1-tert-butylPolar substituentStrong enzyme inhibition
Data synthesized from .

Q. What strategies optimize the compound’s use as a precursor in multicomponent reactions (MCRs)?

  • Answer :

  • Solvent selection : Use DMF or THF to solubilize both polar (carboxylate) and nonpolar (tert-butyl) regions.
  • Catalyst systems : Employ Cu(I)/proline catalysts for azide-alkyne cycloadditions, leveraging the bromo group as a directing moiety.
  • Temperature control : Reactions at 60–80°C balance reactivity and stability of the tert-butyl group, avoiding decomposition .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (via Olex2 interface) provides precise bond angles and torsional data. For example:

  • Key metrics : C5-Br bond length (~1.89 Å), dihedral angle between pyrazole and ester groups (~12°).
  • Hydrogen bonding : The carboxylate oxygen forms weak C–H⋯O interactions (2.5–3.0 Å), stabilizing crystal packing .

Methodological Best Practices

  • Safety : Handle brominated pyrazoles in fume hoods; tert-butyl groups may release volatile isobutene under heat .
  • Data validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to confirm shifts .

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